Difluoroacetic acid

Übersicht

Beschreibung

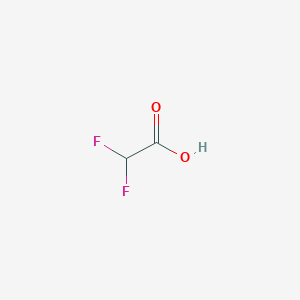

Difluoroacetic acid is a chemical compound with the formula CHF₂COOH. It is a dihalogenocarboxylic acid and a structural analog of acetic acid, where two of the three hydrogen atoms on the alpha carbon are replaced with fluorine atoms . This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Difluoroacetic acid can be synthesized through several methods. One common method involves the reaction of difluorochloromethane with sodium cyanide in the presence of a tertiary organic amine and hydrogen chloride ion exchange system. This reaction produces difluoroacetonitrile, which is then hydrolyzed and oxidized to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using difluorochloromethane as a starting material. The process involves the catalytic generation of difluorocarbene, which reacts with cyanide to form difluoroacetonitrile. This intermediate is then hydrolyzed and acidified to yield this compound with high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form difluoroacetate ions.

Reduction: It can be reduced to form difluoromethyl compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products:

Oxidation: Difluoroacetate ions.

Reduction: Difluoromethyl compounds.

Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

1.1. Ion-Pairing Agent in LC-UV/MS Analysis

DFA has been identified as an effective ion-pairing agent for liquid chromatography coupled with ultraviolet and mass spectrometry (LC-UV/MS) analyses. It improves optical peak shape and increases mass spectrometric response, making it a valuable alternative to traditional modifiers like trifluoroacetic acid (TFA) and formic acid (FA).

- Comparison of Performance :

| Modifier | Optical Performance | MS Response | Peak Shape | Ion Suppression |

|---|---|---|---|---|

| TFA | Excellent | Moderate | Sharp | High |

| FA | Moderate | High | Moderate | Low |

| DFA | Good | High | Good | Moderate |

DFA provides a balance between the optical performance needed for UV detection and the ionization efficiency required for mass spectrometry, making it suitable for protein analysis where both detection methods are utilized .

Pharmaceutical Applications

2.1. Metabolic Disease Treatment

Recent studies have explored this compound derivatives as potential therapeutic agents for metabolic diseases. These derivatives have shown to act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.

- Key Findings :

Biochemical Research

3.1. Protein Therapeutics Characterization

DFA has been utilized in the characterization of antibody-drug conjugates through high-sensitivity LC-MS profiling. Its properties allow for effective separation of complex protein mixtures, enabling researchers to analyze post-translational modifications and structural characteristics of proteins more efficiently than with other acids.

- Case Study : In a study focusing on antibody-drug conjugates, DFA was found to yield comparable results to TFA while reducing toxicity concerns associated with halogenated acids .

Environmental Science

4.1. Groundwater Contamination Studies

Research has indicated that this compound can form in groundwater contaminated with chlorofluorocarbons (CFCs). Understanding the formation pathways of DFA is essential for assessing environmental impacts and developing remediation strategies.

Wirkmechanismus

Difluoroacetic acid exerts its effects primarily through its strong acidity and the presence of fluorine atoms. The fluorine atoms increase the electron-withdrawing capacity of the molecule, enhancing its reactivity. In biological systems, it can inhibit enzymes by forming stable complexes with metal ions, disrupting normal enzymatic functions .

Vergleich Mit ähnlichen Verbindungen

Fluoroacetic acid: Contains one fluorine atom instead of two.

Trifluoroacetic acid: Contains three fluorine atoms.

Chlorodifluoroacetic acid: Contains one chlorine and two fluorine atoms.

Comparison:

Acidity: this compound is more acidic than fluoroacetic acid but less acidic than trifluoroacetic acid.

Reactivity: The presence of two fluorine atoms makes this compound more reactive than fluoroacetic acid but less reactive than trifluoroacetic acid.

This compound stands out due to its specific balance of properties, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Difluoroacetic acid (DFA) is a fluorinated organic compound that has garnered attention due to its unique biological activities and potential applications in various fields, including environmental science and analytical chemistry. This article explores the biological activity of DFA, focusing on its enzymatic interactions, environmental implications, and applications in mass spectrometry.

This compound is a derivative of acetic acid where two hydrogen atoms are replaced by fluorine atoms. Its chemical formula is . The presence of fluorine enhances the stability and reactivity of the molecule, making it an interesting subject for research.

Enzymatic Hydrolysis and Defluorination

Recent studies have highlighted the enzymatic hydrolysis of DFA by fluoroacetate dehalogenases (FADs). These enzymes can catalyze the defluorination of DFA under mild conditions, leading to the formation of glyoxylic acid as a product. A study demonstrated that FADs from Rhodopseudomonas palustris effectively hydrolyze DFA, showcasing their substrate promiscuity and potential for bioremediation applications .

Table 1: Enzymatic Activity Against this compound

| Enzyme Source | Hydrolytic Activity | Final Product |

|---|---|---|

| Rhodopseudomonas palustris | Significant | Glyoxylic Acid |

| Dechloromonas aromatica | Moderate | Glyoxylic Acid |

| Nostoc sp. | Moderate | Glyoxylic Acid |

Environmental Implications

DFA has been identified as a degradation product of chlorofluorocarbons (CFCs) in contaminated groundwater. Research indicates that DFA can form through microbial transformations of CFCs, suggesting its relevance in environmental monitoring and remediation strategies. A study reported varying concentrations of DFA in rainwater and groundwater, indicating its persistence in the environment .

Table 2: Concentrations of DFA in Water Samples

| Sample Type | TFA (ng/L) | DFA (ng/L) |

|---|---|---|

| Rainwater 1 | 1556 | 151 |

| Groundwater (CFC contaminated) | 1908 | Higher levels observed |

Applications in Analytical Chemistry

DFA is increasingly used as a mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS). It serves as an alternative to trifluoroacetic acid (TFA) and formic acid (FA), providing better separation efficiency without significant ion suppression effects associated with TFA. Studies have shown that using DFA can enhance the sensitivity of mass spectrometry assays for proteins, particularly in cancer biomarker research .

Case Study: Protein Analysis Using DFA

In a study assessing the impact of DFA on protein analysis via LC-MS, researchers optimized conditions for detecting intact proteins related to cancer. The use of 0.05% v/v DFA as a mobile phase modifier significantly improved detection limits, demonstrating its utility in top-down proteomics methodologies .

Toxicity and Safety Considerations

While DFA is less toxic than some other fluorinated compounds, it still poses health risks similar to those associated with hexafluoro-2-propanol. Its use in laboratory settings requires careful handling to mitigate exposure risks .

Eigenschaften

IUPAC Name |

2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWZKZYHONABLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2218-52-2 (hydrochloride salt), 383-88-0 (silver(+1) salt) | |

| Record name | Difluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059932 | |

| Record name | Difluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-73-7 | |

| Record name | Difluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK1C95K3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.